3-(2-amino-1,3-thiazol-4-yl)-7-methoxy-2H-chromen-2-one
Description
Properties
IUPAC Name |
3-(2-amino-1,3-thiazol-4-yl)-7-methoxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3S/c1-17-8-3-2-7-4-9(10-6-19-13(14)15-10)12(16)18-11(7)5-8/h2-6H,1H3,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXCCJXLDRTQRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CSC(=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Features and Reactivity
The target molecule combines a 7-methoxycoumarin core with a 2-aminothiazole moiety at the C3 position. The electron-donating methoxy group at C7 enhances the coumarin’s stability and directs electrophilic substitution reactions, while the thiazole ring introduces nitrogen and sulfur heteroatoms, enabling diverse functionalization. The α,β-unsaturated ketone system in coumarin facilitates Michael addition and cyclocondensation reactions, critical for thiazole ring formation.
Strategic Retrosynthetic Analysis
Retrosynthetic dissection reveals two primary pathways:
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Coumarin-first approach : Construct the 7-methoxycoumarin scaffold followed by thiazole annulation.
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Thiazole-first approach : Pre-form the 2-aminothiazole unit and conjugate it to a functionalized coumarin precursor.
The coumarin-first strategy dominates literature due to the commercial availability of 7-methoxycoumarin derivatives and their well-established reactivity.
Multistep Synthesis via Hantzsch Thiazole Formation
Preparation of 3-Bromoacetyl-7-Methoxycoumarin
The synthesis begins with 7-methoxy-4-methylcoumarin, which undergoes bromination at the acetylated C3 position. Treatment with bromine in acetic acid at 0–5°C yields 3-bromoacetyl-7-methoxycoumarin (Intermediate A) as a crystalline solid (mp 148–150°C, 75% yield).
Reaction conditions :
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Solvent : Glacial acetic acid
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Temperature : 0–5°C (ice bath)
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Stoichiometry : 1:1 molar ratio of coumarin to Br₂
Thiazole Ring Formation via Thiourea Cyclocondensation
Intermediate A reacts with thiourea in ethanol under reflux to form the thiazole ring. The mechanism involves nucleophilic attack by the thiourea sulfur on the bromoacetyl carbon, followed by cyclization and elimination of HBr.
Optimized protocol :
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Reagents : Thiourea (1.2 equiv), anhydrous ethanol
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Conditions : Reflux for 6–8 hours
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Workup : Precipitation with ice-water, filtration, recrystallization from ethanol
Characterization data :
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IR : 3340 cm⁻¹ (N–H stretch), 1675 cm⁻¹ (C=O coumarin), 1580 cm⁻¹ (C=N thiazole)
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¹H NMR (DMSO-d₆) : δ 3.87 (s, 3H, OCH₃), 6.92–7.89 (m, 4H, coumarin-H), 8.21 (s, 1H, thiazole-H), 6.45 (br s, 2H, NH₂)
Two-Component Annulation Strategy
Synthesis of 3-(2-Thiocyanatoacetyl)-7-Methoxycoumarin
A scalable route involves treating 7-methoxy-3-acetylcoumarin with ammonium thiocyanate in acetic anhydride. The thiocyanate group introduces a reactive handle for subsequent annulation.
Key steps :
Cyclization with Substituted Amines
The thiocyanato intermediate undergoes annulation with ammonia or ammonium acetate in ethanol under reflux, forming the 2-aminothiazole ring via intramolecular cyclization.
Reaction parameters :
Advantages :
-
Avoids handling toxic thiourea
-
Single-step annulation simplifies purification
Metal-Catalyzed Coupling Approaches
Palladium-Mediated Suzuki Coupling
A recent advancement employs a Suzuki-Miyaura coupling between 3-bromo-7-methoxycoumarin and a pre-formed 2-aminothiazole boronic ester. This method offers regioselectivity and compatibility with sensitive functional groups.
Catalytic system :
Copper-Promoted C–S Bond Formation
Copper(I) iodide catalyzes the coupling of 3-iodo-7-methoxycoumarin with 2-aminothiazole-4-carboxylic acid, forming the C–S bond directly. This method bypasses intermediate isolation but requires rigorous oxygen exclusion.
Conditions :
Computational and Mechanistic Insights
Density Functional Theory (DFT) Analysis
B3LYP/6-311++G(d,p) calculations reveal the reaction’s exothermic nature (ΔG = −28.6 kcal/mol) and identify the thiocyanate cyclization step as rate-limiting. The coumarin’s HOMO (−6.2 eV) aligns with the thiocyanate’s LUMO (−3.8 eV), facilitating nucleophilic attack.
Chemical Reactions Analysis
Types of Reactions
3-(2-amino-1,3-thiazol-4-yl)-7-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:
Reduction: The chromenone moiety can be reduced to dihydrochromenone using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydrochromenone derivatives
Substitution: N-substituted thiazole derivatives
Scientific Research Applications
Biological Activities
Research indicates that 3-(2-amino-1,3-thiazol-4-yl)-7-methoxy-2H-chromen-2-one exhibits several significant biological activities:
- Anticancer Activity : Studies have shown that this compound can inhibit the growth of various cancer cell lines. The mechanism involves inducing apoptosis and disrupting cell cycle progression.
- Antimicrobial Properties : The compound has demonstrated effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.
- Anti-inflammatory Effects : Research indicates that it can reduce inflammation markers, making it a candidate for treating inflammatory diseases.
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation, with significant induction of apoptosis observed at higher concentrations. The study concluded that this compound warrants further investigation as a potential anticancer agent.
Case Study 2: Antimicrobial Efficacy
In another study, the antimicrobial activity of this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited notable antibacterial activity, with minimum inhibitory concentrations (MICs) suggesting its potential as an alternative to conventional antibiotics.
Mechanism of Action
The mechanism of action of 3-(2-amino-1,3-thiazol-4-yl)-7-methoxy-2H-chromen-2-one involves its interaction with various molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. The chromenone moiety can intercalate with DNA, affecting gene expression and cellular processes. These interactions lead to the compound’s diverse biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of the target compound with analogs:
Key Observations :
- Electronic Effects : The 7-methoxy group in the target compound donates electron density via resonance, contrasting with the electron-withdrawing 6-chloro substituent in . This difference influences reactivity and binding interactions .
- Hydrogen Bonding: The 2-amino-thiazole moiety in the target compound facilitates N–H···N and N–H···O interactions (as seen in ), unlike methyl-substituted thiazoles (), which lack H-bond donors .
- Solubility : Bulky substituents (e.g., bromophenyl in ) reduce solubility compared to the methoxy group, which is moderately polar .
Biological Activity
3-(2-amino-1,3-thiazol-4-yl)-7-methoxy-2H-chromen-2-one is a synthetic compound that integrates the structural features of thiazole and chromenone. This unique combination endows it with significant biological activity, making it a subject of interest in medicinal chemistry, particularly for its potential therapeutic applications.
Chemical Structure and Properties
The compound consists of a thiazole ring, which includes sulfur and nitrogen atoms, and a chromenone moiety. This structural configuration is associated with various biological activities, including enzyme inhibition and interaction with biological macromolecules.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₂N₂O₂S |
| Molecular Weight | 320.365 g/mol |
| Density | 1.4 ± 0.1 g/cm³ |
| Boiling Point | 550.3 ± 52.0 °C |
| Flash Point | 286.6 ± 30.7 °C |
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes:
- Enzyme Inhibition : The thiazole ring can inhibit certain kinases by binding to their active sites, affecting phosphorylation processes critical for cell signaling pathways.
- Oxidoreductase Interaction : The chromenone moiety can modulate redox reactions within cells by interacting with oxidoreductases, influencing cellular metabolism and oxidative stress responses.
Anticancer Activity
Research has shown that compounds similar to this compound exhibit promising anticancer properties. For instance, studies have reported that thiazole-containing compounds demonstrate selective cytotoxicity against various cancer cell lines:
- IC50 Values : Compounds with similar structures have shown IC50 values in the low micromolar range against cancer cell lines, indicating potent anticancer activity .
Acetylcholinesterase Inhibition
The compound's potential as an acetylcholinesterase (AChE) inhibitor has been explored due to its implications for Alzheimer's disease treatment. A study highlighted that derivatives containing coumarin and thiazole structures exhibited strong AChE inhibitory activity:
- Inhibitory Activity : One derivative showed an IC50 value of 2.7 µM against AChE, suggesting significant potential for cognitive enhancement therapies .
Study on Antitumor Mechanisms
A comprehensive review on coumarins indicated that compounds containing thiazole rings are effective in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest . The presence of electron-donating groups on the phenyl ring enhances cytotoxicity.
Structure-Activity Relationship (SAR)
Research has established a correlation between the structure of thiazole derivatives and their biological activity. Modifications to the thiazole ring and the chromenone moiety can significantly influence their efficacy as anticancer agents:
| Compound Modification | Effect |
|---|---|
| Electron-donating groups | Increased cytotoxicity |
| Substituents on phenyl rings | Enhanced enzyme inhibition |
Q & A
Q. What synthetic methodologies are employed for the preparation of 3-(2-amino-1,3-thiazol-4-yl)-7-methoxy-2H-chromen-2-one?
The compound is synthesized via multi-step routes, typically involving:
- Step 1 : Formation of the chromen-2-one core via condensation of substituted salicylaldehydes with β-ketoesters under acidic conditions .
- Step 2 : Introduction of the 2-aminothiazole moiety via Hantzsch thiazole synthesis. This involves reacting 3-acetyl chromen-2-one derivatives with thiourea or substituted thioureas in ethanol under reflux, followed by purification using column chromatography .
- Critical parameters : Reaction temperature (60–80°C), solvent choice (ethanol or DMF), and use of catalysts like sodium acetate to optimize yield (typically 60–85%) .
Q. How is the crystal structure of this compound determined, and what insights does it provide?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation:
- Space group and unit cell : Monoclinic with parameters Å, Å, Å, , and .
- Key interactions : N–H···N and C–H···O hydrogen bonds stabilize the crystal lattice, with dimeric units observed in the packing diagram .
- Software : SHELXL (for refinement) and Olex2 (for visualization) are used to analyze hydrogen-bonding networks and validate bond lengths/angles .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence the compound’s bioactivity?
Structure-activity relationship (SAR) studies reveal:
- Thiazole ring : The 2-amino group enhances hydrogen-bonding potential with biological targets (e.g., urease), as seen in IC values of <10 µM for urease inhibition .
- Methoxy group : Positional changes (e.g., 7-methoxy vs. 6-methoxy) alter lipophilicity and binding affinity. For example, 8-nitro substitution (as in related compounds) increases electrophilicity but may reduce solubility .
- Methodology : Comparative bioassays (e.g., enzyme inhibition kinetics) paired with computational docking (AutoDock Vina) can quantify substituent effects .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
Discrepancies often arise from:
- Experimental variability : Differences in assay protocols (e.g., urease source, pH conditions). Standardized methods (e.g., NIH Clinical Collection guidelines) are recommended for reproducibility .
- Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity. Impurities from incomplete thiourea reactions can skew bioactivity results .
- Crystallographic validation : Cross-check bioactive conformers with SC-XRD data to confirm the active pharmacophore .
Q. What advanced analytical techniques are used to study hydrogen-bonding interactions in solid-state structures?
- Graph-set analysis : Categorizes hydrogen-bonding patterns (e.g., -motifs) to identify supramolecular synthons .
- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., 12% H···O and 9% H···N interactions in related chromenones) using CrystalExplorer .
- Thermogravimetric analysis (TGA) : Correlates thermal stability with hydrogen-bond strength, showing decomposition above 250°C for this compound .
Methodological Tables
Table 1 : Key Crystallographic Data
| Parameter | Value |
|---|---|
| Space group | |
| (Å) | 12.494(8) |
| (Å) | 7.350(5) |
| (Å) | 25.013(15) |
| (°) | 98.156(12) |
| (Å) | 2274(3) |
| 8 | |
| 0.042 |
Table 2 : Synthetic Optimization Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Salicylaldehyde, ethyl acetoacetate, HSO, 80°C | 75 | 90 |
| 2 | Thiourea, ethanol, reflux, 6h | 82 | 95 |
| 3 | Column chromatography (hexane:EtOAc) | – | 98 |
Key Recommendations for Researchers
- Prioritize crystallographic validation to confirm bioactive conformers.
- Standardize bioassays using published protocols (e.g., NIH guidelines) to minimize data variability.
- Leverage computational tools (e.g., Gaussian for DFT calculations) to predict substituent effects pre-synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
